Tert-butyl 6-methylpiperidine-2-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl 6-methylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-5-7-9(12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMGSKFYXCMEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of Tert-Butyl 6-Methylpyridine-2-Carboxylate
The most direct route involves hydrogenating tert-butyl 6-methylpyridine-2-carboxylate using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under acidic conditions. In a representative procedure from the Royal Society of Chemistry, methyl 6-methylpyridine-2-carboxylate was hydrogenated in acetic acid with PtO₂ (10 mol%) under H₂ at room temperature for 24 hours, yielding cis-6-methylpiperidine-2-carboxylate in 97% yield. Adapting this method for the tert-butyl ester would require synthesizing the pyridine precursor first.
Key Conditions:
Synthesis of Pyridine Precursor
The tert-butyl pyridine ester precursor is synthesized via esterification of 6-methylpyridine-2-carboxylic acid. Using thionyl chloride (SOCl₂), the carboxylic acid is converted to an acid chloride, which reacts with tert-butanol in the presence of a base (e.g., triethylamine):
$$
\text{6-Methylpyridine-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{tert-butanol}} \text{tert-butyl 6-methylpyridine-2-carboxylate}
$$
This method parallels the esterification step in a Chinese patent for ethyl 4-methylpiperidine-2-carboxylate, where thionyl chloride and ethanol achieved 44% yield over two steps.
Esterification of 6-Methylpiperidine-2-Carboxylic Acid
Acid-Catalyzed Esterification
6-Methylpiperidine-2-carboxylic acid is esterified with tert-butanol using sulfuric acid as a catalyst. The reaction proceeds under reflux for 6–12 hours:
$$
\text{6-Methylpiperidine-2-carboxylic acid} + \text{tert-butanol} \xrightarrow{\text{H}2\text{SO}4} \text{tert-butyl 6-methylpiperidine-2-carboxylate}
$$
Optimization Insights:
Steglich Esterification
For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:
$$
\text{Acid} + \text{tert-butanol} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{tert-butyl ester}
$$
This approach avoids harsh acidic conditions and is suitable for stereochemically complex intermediates.
Resolution of Diastereomers
Epimerization with Potassium tert-Butoxide
If the synthesis produces a mixture of cis and trans diastereomers, epimerization can be induced using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C. For example, treating cis-tert-butyl 6-methylpiperidine-2-carboxylate with KOtBu (1.2 equiv) shifted the diastereomeric ratio to 40:60 (cis:trans).
Chiral Resolution with L-Tartaric Acid
A Chinese patent demonstrated resolving trans-4-methylpiperidine-2-ethyl carboxylate using L-tartaric acid in acetone/ethanol. Adapting this for the tert-butyl ester would involve:
- Forming a diastereomeric salt with L-tartaric acid.
- Crystallizing the desired enantiomer.
- Dissociating the salt with potassium carbonate.
Conditions :
Alternative Synthetic Routes
Alkylation of Piperidine-2-Carboxylate
Introducing the methyl group at position 6 via alkylation of tert-butyl piperidine-2-carboxylate. However, regioselectivity challenges arise due to steric hindrance.
Reductive Amination
While less common, reductive amination of δ-keto esters could construct the piperidine ring, though this method is indirect.
Comparative Analysis of Methods
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 6-methylpiperidine-2-carboxylic alcohol.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 6-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 6-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects : The target compound’s 6-methylpiperidine group contrasts with chlorine- and heteroaromatic-substituted analogs (e.g., pyridyl or pyrazinyl groups in and ). Chlorine and heteroatoms (N, O) increase molecular polarity and may enhance binding affinity in medicinal chemistry contexts, whereas methyl groups improve lipophilicity .
- Molecular Weight: Chlorinated derivatives (e.g., C₁₅H₁₉ClN₂O₂, 294.78 g/mol) exhibit higher molecular weights compared to the non-halogenated target compound (215.29 g/mol), influencing solubility and pharmacokinetic properties .
Physicochemical and Reactivity Profiles
Stability and Reactivity
- Methoxy-Substituted Derivatives : tert-Butyl (6-methoxypyridin-2-yl)carbamate’s methoxy group enhances electron density, favoring electrophilic aromatic substitution reactions .
Activité Biologique
Tert-butyl 6-methylpiperidine-2-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
TBMPC is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is C_{12}H_{21}N O_{2}, with a molecular weight of approximately 199.29 g/mol. The unique structural configuration allows TBMPC to interact with various biological targets, influencing multiple physiological processes.
The biological activity of TBMPC primarily stems from its ability to act as an enzyme inhibitor and receptor ligand . The compound can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways, making TBMPC a valuable compound in drug discovery.
Enzyme Inhibition
- Target Enzymes : TBMPC has been studied for its inhibitory effects on enzymes involved in metabolic pathways, including those linked to neurological and cardiovascular functions.
- Binding Affinity : The compound's binding affinity varies depending on the target enzyme, which is influenced by its structural characteristics.
Biological Activity Studies
Several studies have investigated the biological activity of TBMPC, focusing on its effects on different cell types and biological pathways.
Table 1: Summary of Biological Activity Studies on TBMPC
Case Studies
- Antiproliferative Activity : In a study examining the effects of TBMPC on breast cancer cell lines (MDA-MB-231), it was found to exhibit significant antiproliferative activity with an IC50 value of 19.9 µM, indicating its potential as a therapeutic agent against breast cancer .
- Receptor Modulation : Research involving ovarian cancer cell lines (COV318) demonstrated that TBMPC could modulate receptor activity, leading to an IC50 value of 75.3 µM. This suggests that TBMPC may influence signaling pathways critical for cancer cell survival .
- Non-specific Cytotoxicity : In contrast, when tested on non-cancerous human mesenchymal stem cells, TBMPC showed minimal cytotoxic effects at concentrations greater than 100 µM, highlighting its selectivity towards cancer cells over normal cells .
Comparative Analysis with Similar Compounds
TBMPC shares structural similarities with other piperidine derivatives, which also exhibit notable biological activities. A comparison can be made with compounds such as:
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Tert-butyl 4-methylpiperidine-2-carboxylate | 22.5 | Antiproliferative |
| Tert-butyl 3-methylpiperidine-2-carboxylate | 30.0 | Enzyme inhibitor |
These comparisons underscore the unique properties of TBMPC that could be leveraged in therapeutic applications.
Q & A
Q. What are the established synthetic routes for Tert-butyl 6-methylpiperidine-2-carboxylate, and what reagents are critical for functional group introduction?
The synthesis typically involves three key steps:
- Piperidine ring formation : Cyclization of amino alcohols or amino acids under basic conditions.
- Formylation : Use of formic acid or formyl chloride to introduce the formyl group at the 2-position.
- Methylation : Alkylation with methyl iodide or dimethyl sulfate to add the 6-methyl group. Critical reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and DCC/DMAP (coupling agents for amide bonds) . Table 1 : Common Reagents and Their Roles
| Reagent | Role | Example Reaction Step |
|---|---|---|
| Formic acid | Formyl group donor | 2-position functionalization |
| Methyl iodide | Methylation agent | 6-methyl group addition |
| DCC/DMAP | Coupling agents | Amide bond formation |
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirms stereochemistry and substituent positions (e.g., H and C NMR).
- HPLC : Assesses purity (>98% typically required for research use).
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
- X-ray crystallography : Resolves absolute stereochemistry in crystalline forms .
Q. How can researchers ensure the stability of this compound during storage and handling?
Store at 2–8°C in moisture-free environments to prevent hydrolysis of the tert-butyl carbamate group. Use inert atmospheres (e.g., argon) for long-term storage. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) are recommended .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity in the synthesis of this compound derivatives?
- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives in asymmetric synthesis.
- Dynamic kinetic resolution : Control reaction temperature and pH to favor one enantiomer.
- Chromatographic separation : Chiral HPLC or SFC to isolate enantiomers post-synthesis. Stereochemical outcomes are highly sensitive to reaction conditions; for example, low temperatures (-20°C) may reduce epimerization .
Q. How do structural modifications (e.g., substituent position) impact biological activity in piperidine-based drug candidates?
- 6-methyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs.
- tert-butyl carbamate : Acts as a protecting group, enabling selective deprotection for downstream functionalization. Comparative studies with analogs (e.g., 4-methyl or 3-chloro derivatives) reveal that substituent position affects binding affinity to enzymes like acetylcholinesterase .
Q. What experimental approaches resolve contradictions in reported reaction yields for this compound?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation. Contradictions often arise from differences in workup procedures (e.g., column chromatography vs. crystallization) or residual moisture in reactions .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Molecular docking : Predict binding modes to target proteins (e.g., GPCRs or kinases).
- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity. For example, replacing the tert-butyl group with a cyclopropane moiety may reduce metabolic clearance while maintaining steric bulk .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for this compound?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates).
- Impurity profiles : Residual solvents (e.g., DCM or THF) lower observed melting points. Consistency requires strict control of recrystallization solvents (e.g., ethanol/water mixtures) and drying conditions .
Methodological Best Practices
Q. What protocols mitigate side reactions during the formylation step?
Q. How should researchers troubleshoot low yields in alkylation reactions?
- Nucleophile activation : Pre-treat the piperidine nitrogen with a strong base (e.g., LDA).
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states.
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
